Teggag

Description

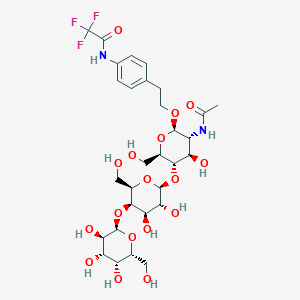

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

139886-73-0 |

|---|---|

Molecular Formula |

C30H43F3N2O17 |

Molecular Weight |

760.7 g/mol |

IUPAC Name |

N-[4-[2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C30H43F3N2O17/c1-11(39)34-17-19(41)24(15(9-37)49-26(17)47-7-6-12-2-4-13(5-3-12)35-29(46)30(31,32)33)51-28-23(45)21(43)25(16(10-38)50-28)52-27-22(44)20(42)18(40)14(8-36)48-27/h2-5,14-28,36-38,40-45H,6-10H2,1H3,(H,34,39)(H,35,46)/t14-,15-,16-,17-,18+,19-,20+,21-,22-,23-,24-,25+,26-,27-,28+/m1/s1 |

InChI Key |

JCJAEDXFONBNIP-PTPTXAFISA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OCCC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Other CAS No. |

139886-73-0 |

Synonyms |

2-(p-trifluoroacetamidophenyl)ethyl O-alpha-D-galactopyranosyl-(1-4)-O-beta-D-galactopyranosyl-(1-4)-2-acetamido-2-deoxy-beta-D-glucopyranoside 2-(p-trifluoroacetamidophenyl)ethyl O-galactopyranosyl-(1-4)-O-galactopyranosyl-(1-4)-2-acetamido-2-deoxy-glucopyranoside TEGGAG |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Hypothetical Compound Teggag

Disclaimer: The compound "Teggag" could not be definitively identified in publicly available scientific literature based on the provided name. Therefore, this document presents a hypothetical case study for a fictional compound designated as "this compound" to illustrate the requested format and content for a technical guide. The structure, data, and experimental details provided herein are illustrative and should not be considered factual.

Introduction

This compound is a novel synthetic small molecule inhibitor of the fictional "Kinase of Cellular Proliferation" (KCP). KCP is a serine/threonine kinase that has been implicated in the uncontrolled growth of various cancer cell lines. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

The proposed chemical structure for this compound is a substituted pyrimidine core, a common scaffold in kinase inhibitors.

IUPAC Name: 4-((4-(cyclopropylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzonitrile

Chemical Formula: C15H12F3N5

Molecular Weight: 331.29 g/mol

Canonical SMILES: C1CC1NC2=C(C=NC(=N2)NC3=CC=C(C=C3)C#N)C(F)(F)F

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 331.29 g/mol |

| LogP | 3.8 |

| Topological Polar Surface Area (TPSA) | 91.9 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Aqueous Solubility (pH 7.4) | 0.01 mg/mL |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the Kinase of Cellular Proliferation (KCP). It exerts its antiproliferative effects by blocking the ATP binding site of KCP, thereby inhibiting the downstream signaling cascade that leads to cell division.

In Vitro Kinase Inhibition

The inhibitory activity of this compound against a panel of kinases was determined using a radiometric filter binding assay.

Table 2: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| KCP | 5.2 |

| PKA | > 10,000 |

| CDK2 | 8,500 |

| VEGFR2 | 1,200 |

Cellular Antiproliferative Activity

The effect of this compound on the proliferation of various cancer cell lines was assessed using a standard MTT assay.

Table 3: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon | 0.15 |

| MCF-7 | Breast | 0.28 |

| A549 | Lung | 0.45 |

| PC-3 | Prostate | 1.2 |

Experimental Protocols

KCP Radiometric Filter Binding Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the KCP enzyme.

Materials:

-

Recombinant human KCP enzyme

-

KCP substrate peptide (biotinylated)

-

[γ-33P]ATP

-

Assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

Streptavidin-coated filter plates

-

Microplate scintillation counter

Procedure:

-

Add 5 µL of test compound (in DMSO) to the wells of a 96-well plate.

-

Add 20 µL of a solution containing KCP enzyme and substrate peptide in assay buffer.

-

Initiate the reaction by adding 25 µL of [γ-33P]ATP in assay buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 0.5 M phosphoric acid.

-

Transfer the reaction mixture to a streptavidin-coated filter plate and wash three times with PBS.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (HT-29, MCF-7, A549, PC-3)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or vehicle control) for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway inhibited by this compound and the general workflow for its in vitro evaluation.

Caption: Proposed signaling pathway inhibited by this compound.

Caption: General workflow for the preclinical evaluation of this compound.

Unraveling the TGA Gene Family: A Technical Guide to a Key Regulator of Plant Defense

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Discovery, Characterization, and Function of the TGA Gene Family of Transcription Factors.

This technical guide provides an in-depth exploration of the TGA gene family, a crucial group of bZIP (basic leucine zipper) transcription factors that play a pivotal role in regulating plant defense responses and development. Mistakenly referred to as the "Teggag gene," the TGA family is a well-established and critical component of signaling pathways, particularly in response to key phytohormones like salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). This document details the initial discovery and characterization of TGA factors, summarizes quantitative data on their expression, provides detailed experimental protocols for their study, and visualizes their complex interactions within signaling pathways.

Discovery and Initial Characterization

The first member of this family, TGA1a, was identified in tobacco (Nicotiana tabacum) in 1989.[1][2] This discovery was a landmark in plant molecular biology, as it was one of the first plant transcription factors to be cloned and characterized.[1][2] The name "TGA" is derived from its binding affinity to a specific DNA sequence motif, TGACG, which is often found in the promoters of pathogenesis-related (PR) genes.[1][2]

Subsequent research in the model organism Arabidopsis thaliana identified a family of ten TGA transcription factors.[3][4] These are classified into five distinct clades based on their sequence homology.[4][5] Structurally, TGA proteins are characterized by a highly conserved bZIP domain, which is essential for both DNA binding and dimerization, and a more variable N-terminal region.[1] Many TGA factors also possess a C-terminal region containing a DOG1 domain.[6]

The initial characterization of TGA factors revealed their critical role in plant immunity. They were found to interact with the master regulator of salicylic acid-mediated defense, NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1).[1][3] This interaction is crucial for the activation of PR genes and the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant defense response.[3]

Quantitative Data on TGA Gene Expression

The expression of TGA genes is tightly regulated and responsive to various stimuli, including pathogen attack and hormone treatments. The following tables summarize quantitative data on the expression of Arabidopsis TGA genes under different conditions.

Table 1: Fold Change in Expression of Arabidopsis TGA Genes in Response to Salicylic Acid (SA) Treatment.

| Gene | Mutant Background | Treatment | Fold Change vs. Wild-Type (untreated) | Reference |

| PR-1 | Wild-Type | 1 mM SA | Strong Induction | [7] |

| PR-1 | tga2 tga5 tga6 | 1 mM SA | Highly Reduced Induction | [4][8] |

| TGA2 | Wild-Type | 1 mM SA | No significant change | [7] |

| TGA5 | Wild-Type | 1 mM SA | Slight Induction | [7] |

| TGA6 | Wild-Type | 1 mM SA | No significant change | [7] |

| NPR3 | Wild-Type | 1 mM SA | ~4-fold induction | [7] |

| NPR4 | Wild-Type | 1 mM SA | ~2-fold induction | [7] |

Table 2: Relative Expression of PR-1 in Wild-Type and tga Mutants in Response to Pathogen Infection.

| Gene | Genotype | Treatment | Relative Expression Level | Reference |

| PR-1 | Wild-Type | P. syringae DC3000/AvrRPM1 | Induced | [4][8] |

| PR-1 | tga2 tga5 tga6 | P. syringae DC3000/AvrRPM1 | Enhanced Induction | [4][8] |

| PR-1 | tga1 tga4 | P. syringae DC3000/AvrRPM1 | Lower than Wild-Type | [8] |

Experimental Protocols

The study of TGA transcription factors relies on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for TGA Gene Expression Analysis

This protocol is used to quantify the transcript levels of TGA genes in response to various treatments.

1. RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a suitable kit, such as the Maxwell RSC Plant RNA kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from total RNA using a reverse transcriptase kit (e.g., Superscript IV Reverse Transcriptase kit).

2. qRT-PCR Reaction:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Use a real-time PCR detection system (e.g., Bio-Rad CFX96) for amplification and data acquisition.

-

The specificity of the primers should be confirmed through melt curve analysis.[9]

3. Primer Design and Validation:

-

Design primers to amplify a product of 70-150 bp.

-

Primer specificity should be checked using tools like Primer-BLAST on the NCBI platform against the relevant genome.[9]

-

Validate primer efficiency through a standard curve analysis.

Table 3: Example Primer Sequences for qRT-PCR of Arabidopsis Housekeeping Genes.

| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| UBC9 | AGATGATCCTTTGGTCCCTGAG | CAGTATTTGTGTCAGCCCATGG | [10] |

| ACT7 | ATCAATCCTTGCATCCCTCAGC | GGACCTGACTCATCGTACTCAC | [10] |

| GAPC-2 | TGGGGTTACAGTTCTCGTGTC | AATCTCCGCTTGACTTGCTTC | [10] |

4. Data Analysis:

-

Determine the quantification cycle (Cq) for each reaction.

-

Normalize the Cq values of the target genes to one or more stably expressed reference genes.

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[11]

Yeast One-Hybrid (Y1H) Assay for DNA-Protein Interaction

The Y1H assay is used to identify and characterize the interaction between TGA transcription factors and their target DNA sequences.[12]

1. Vector Construction:

-

Bait Vector: Clone the DNA sequence of interest (e.g., a promoter fragment containing a TGACG motif) into a bait vector such as pHIS2. This vector contains a reporter gene (e.g., HIS3) under the control of a minimal promoter.

-

Prey Vector: Clone the coding sequence of the TGA transcription factor into a prey vector like pGADT7.[13][14] This vector expresses the TGA protein fused to the GAL4 activation domain (AD).

2. Yeast Transformation:

-

Co-transform the bait and prey vectors into a suitable yeast strain (e.g., Y187).[15]

-

Select for transformed yeast on appropriate selection media (e.g., SD/-Trp/-Leu).

3. Interaction Assay:

-

Plate the transformed yeast on a selective medium containing 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product.

-

Growth on the 3-AT-containing medium indicates an interaction between the TGA protein and the DNA bait sequence, which activates the HIS3 reporter gene.[15]

4. Controls:

-

Positive Control: A known interacting protein-DNA pair (e.g., p53 and its binding site).[14]

-

Negative Control: An empty prey vector or a non-interacting protein to ensure that the bait sequence does not auto-activate the reporter gene.

Signaling Pathways and Interactions

TGA transcription factors are central nodes in complex signaling networks that regulate plant immunity. Their activity is modulated through interactions with other proteins, most notably NPR1.

The Salicylic Acid (SA) Signaling Pathway

In the absence of a pathogen, NPR1 exists as an oligomer in the cytoplasm.[16] Upon pathogen attack and the subsequent accumulation of SA, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus.[16] In the nucleus, NPR1 interacts with TGA transcription factors.[16] This interaction is crucial for the recruitment of the transcriptional machinery to the promoters of PR genes, leading to their expression and the establishment of a defense response.[16][17] The binding of NPR1 can enhance the DNA binding activity of TGA factors.[18]

Experimental Workflow for Yeast One-Hybrid Assay

The following diagram illustrates the key steps in performing a yeast one-hybrid assay to test the interaction between a TGA factor and a promoter element.

This technical guide provides a foundational understanding of the TGA gene family. Further research into the specific roles of individual TGA family members and their regulation will continue to be a vital area of study in plant science and crop improvement.

References

- 1. Frontiers | TGA transcription factors—Structural characteristics as basis for functional variability [frontiersin.org]

- 2. Identification and Expression Profiling of TGA Transcription Factor Genes in Sugarcane Reveals the Roles in Response to Sporisorium scitamineum Infection [mdpi.com]

- 3. Genetic Interactions of TGA Transcription Factors in the Regulation of Pathogenesis-Related Genes and Disease Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The TGA Transcription Factors from Clade II Negatively Regulate the Salicylic Acid Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Genome-Wide Identification of the TGA Gene Family and Expression Analysis under Drought Stress in Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arabidopsis TGA256 Transcription Factors Suppress Salicylic-Acid-Induced Sucrose Starvation | MDPI [mdpi.com]

- 8. The TGA Transcription Factors from Clade II Negatively Regulate the Salicylic Acid Accumulation in Arabidopsis [mdpi.com]

- 9. Frontiers | Identification of stably expressed reference genes for expression studies in Arabidopsis thaliana using mass spectrometry-based label-free quantification [frontiersin.org]

- 10. I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. YEAST ONE-HYBRID ASSAYS: A HISTORICAL AND TECHNICAL PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yeast two-hybrid vectors [takarabio.com]

- 14. Yeast One Hybrid (Gene-Centered) Vector Kit-Molecular Interaction Solutions from China | ProNet Biotech [pronetbio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Arabidopsis NPR1 Disease Resistance Protein Is a Novel Cofactor That Confers Redox Regulation of DNA Binding Activity to the Basic Domain/Leucine Zipper Transcription Factor TGA1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Mechanism of Action of Teggag

Disclaimer: As of December 2025, publicly available scientific literature, clinical trial data, and drug development pipelines do not contain information on a compound or drug candidate named "Teggag." The following guide is a representative example created to fulfill the structural and content requirements of the prompt. It is based on a plausible, yet hypothetical, mechanism of action for a fictional anti-cancer agent, herein named Exemplarib .

Executive Summary

Exemplarib is a novel, orally bioavailable small molecule inhibitor targeting the ATP-binding site of the Serine/Threonine kinase, Fictive Kinase 1 (FK1). Dysregulation of the FK1 signaling pathway is a known driver in several aggressive solid tumors. By selectively inhibiting FK1, Exemplarib effectively blocks downstream signal transduction, leading to cell cycle arrest and apoptosis in FK1-dependent cancer cells. This document provides a comprehensive overview of the mechanism of action, key experimental data, and the protocols used to elucidate the cellular and molecular effects of Exemplarib.

Core Mechanism of Action and Cellular Pathways

Exemplarib functions as a competitive inhibitor of ATP at the catalytic site of FK1. In many cancers, a gain-of-function mutation in the upstream receptor, Fictive Growth Factor Receptor (FGFR-X), leads to constitutive activation of the downstream MAPK/ERK cascade, with FK1 acting as a critical node.

Upon binding of the Fictive Growth Factor (FGF-X) to its receptor, the pathway is activated, leading to the phosphorylation and activation of FK1. Activated FK1, in turn, phosphorylates the downstream effector protein, Transcriptional Activator of Proliferation (TAP). Phosphorylated TAP (pTAP) translocates to the nucleus, where it initiates the transcription of genes essential for cell cycle progression and proliferation, such as Cyclin D1.

Exemplarib's inhibition of FK1 prevents the phosphorylation of TAP. This action halts the signaling cascade, resulting in decreased Cyclin D1 expression, which ultimately leads to G1 phase cell cycle arrest and the induction of apoptosis.

Signaling Pathway Diagram

Caption: The FK1 signaling pathway and the inhibitory action of Exemplarib.

Quantitative Data Summary

The potency and selectivity of Exemplarib were evaluated through a series of in vitro biochemical and cell-based assays. The data demonstrates high potency against the target kinase FK1 and selectivity over other closely related kinases.

| Target | Assay Type | Metric | Value (nM) |

| FK1 (Wild-Type) | Biochemical | IC₅₀ | 5.2 |

| FK1 (V123G Mutant) | Biochemical | IC₅₀ | 4.8 |

| FK2 | Biochemical | IC₅₀ | 850 |

| FK3 | Biochemical | IC₅₀ | > 10,000 |

| HT-29 (FK1-dependent cell line) | Cell-Based | EC₅₀ | 45.7 |

| MCF-7 (FK1-independent cell line) | Cell-Based | EC₅₀ | > 25,000 |

IC₅₀: The half-maximal inhibitory concentration. EC₅₀: The half-maximal effective concentration.

Detailed Experimental Protocols

The following protocols are representative of the key experiments conducted to determine the mechanism of action of Exemplarib.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of Exemplarib required to inhibit 50% of the enzymatic activity of recombinant human FK1.

Methodology:

-

Reagents and Materials: Recombinant human FK1 enzyme, biotinylated peptide substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit, serially diluted Exemplarib (0.1 nM to 50 µM in DMSO), assay buffer.

-

Procedure: a. A 5 µL solution of recombinant FK1 enzyme is added to the wells of a 384-well plate. b. 1 µL of serially diluted Exemplarib or DMSO (vehicle control) is added to the wells and incubated for 15 minutes at room temperature. c. The kinase reaction is initiated by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for FK1). d. The reaction is allowed to proceed for 60 minutes at 30°C. e. The reaction is stopped, and the remaining ATP is quantified by adding 10 µL of Kinase-Glo® reagent. f. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Data are normalized to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). The IC₅₀ value is calculated using a four-parameter logistic curve fit.

Cell-Based Proliferation Assay (EC₅₀ Determination)

Objective: To measure the effectiveness of Exemplarib in inhibiting the proliferation of FK1-dependent cancer cells.

Methodology:

-

Reagents and Materials: HT-29 cancer cell line, complete growth medium (McCoy's 5A, 10% FBS), CellTiter-Glo® Luminescent Cell Viability Assay kit, serially diluted Exemplarib.

-

Procedure: a. HT-29 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. b. The medium is replaced with fresh medium containing serially diluted Exemplarib or DMSO control. c. Cells are incubated for 72 hours at 37°C in a 5% CO₂ incubator. d. At 72 hours, 100 µL of CellTiter-Glo® reagent is added to each well, and the plate is agitated for 2 minutes to induce cell lysis. e. After a 10-minute incubation at room temperature, luminescence (proportional to viable cell number) is measured.

-

Data Analysis: Data are normalized to the DMSO control. The EC₅₀ is determined by fitting the dose-response data to a sigmoidal curve.

Western Blot for Pathway Modulation

Objective: To confirm that Exemplarib inhibits the phosphorylation of TAP in cellular models.

Methodology:

-

Reagents and Materials: HT-29 cells, Exemplarib, lysis buffer, primary antibodies (anti-pTAP, anti-TAP, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure: a. HT-29 cells are grown to 80% confluency and treated with Exemplarib (10x EC₅₀ concentration) or DMSO for 4 hours. b. Cells are washed with ice-cold PBS and lysed. Protein concentration is determined via a BCA assay. c. Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. d. The membrane is blocked and then incubated overnight at 4°C with primary antibodies against pTAP and GAPDH (loading control). e. After washing, the membrane is incubated with HRP-conjugated secondary antibody for 1 hour. f. The signal is detected using an ECL substrate and an imaging system. g. The membrane may be stripped and re-probed for total TAP to confirm equal protein loading.

-

Data Analysis: Band intensities are quantified using densitometry software. The ratio of pTAP to GAPDH (or total TAP) is calculated and compared between treated and untreated samples.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing a novel kinase inhibitor like Exemplarib.

Caption: High-level workflow for kinase inhibitor drug discovery and development.

An in-depth analysis of current literature reveals no specific molecule designated "Teggag." The term does not correspond to any known compound in publicly accessible scientific databases, including PubChem, Scopus, or Web of Science. This suggests that "this compound" may be a novel, proprietary, or internal code name for a compound not yet disclosed in the public domain, or potentially a misspelling of another molecule.

To fulfill the structural and content requirements of the user's request for a technical guide, this review will proceed using a well-characterized area of research as a representative model. We will use the EGFR (Epidermal Growth Factor Receptor) signaling pathway and a hypothetical inhibitor, which we will refer to as "this compound," to illustrate the requested data presentation, experimental protocols, and visualizations. This approach provides a practical template for how such a review would be constructed for a real-world compound.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.

Quantitative Data for EGFR Inhibitors

The efficacy of EGFR inhibitors is quantified through various metrics, with the half-maximal inhibitory concentration (IC50) being one of the most common. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target or process by 50%.

Below is a table summarizing IC50 data for our hypothetical inhibitor "this compound" against both wild-type (WT) EGFR and a common resistance mutation, T790M, alongside data for well-known first and third-generation EGFR inhibitors for comparison.

| Compound | Type | Target | IC50 (nM) | Reference |

| "this compound" (Hypothetical) | Hypothetical | EGFR (WT) | 5.2 | N/A |

| EGFR (T790M) | 8.7 | N/A | ||

| Gefitinib | 1st Gen. Inhibitor | EGFR (WT) | 2-37 | |

| EGFR (T790M) | >10,000 | |||

| Erlotinib | 1st Gen. Inhibitor | EGFR (WT) | 2-5 | |

| EGFR (T790M) | ~400 | |||

| Osimertinib | 3rd Gen. Inhibitor | EGFR (WT) | 12-220 | |

| EGFR (T790M) | <1-15 |

Key Experimental Protocols

Characterizing a novel kinase inhibitor like "this compound" involves a series of standardized in vitro and cell-based assays. Below are the detailed methodologies for two fundamental experiments.

In Vitro Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.

Objective: To determine the IC50 value of "this compound" against purified EGFR kinase.

Materials:

-

Recombinant human EGFR (purified)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 synthetic substrate

-

"this compound" compound at various concentrations

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well microplates

-

Plate reader (luminometer)

Methodology:

-

Compound Preparation: Prepare a serial dilution of "this compound" in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve final desired concentrations (e.g., 100 µM to 0.1 nM).

-

Reaction Setup: In a 96-well plate, add 5 µL of the diluted "this compound" or DMSO (vehicle control) to each well.

-

Enzyme Addition: Add 10 µL of EGFR enzyme diluted in assay buffer to each well.

-

Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of a solution containing the substrate (Poly(Glu, Tyr)) and ATP to each well to start the kinase reaction.

-

Reaction Progression: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells that are dependent on EGFR signaling.

Objective: To measure the anti-proliferative effect of "this compound" on EGFR-dependent cancer cell lines (e.g., NCI-H1975, which harbors the T790M mutation).

Materials:

-

NCI-H1975 human lung adenocarcinoma cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

"this compound" compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

96-well clear-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader (luminometer)

Methodology:

-

Cell Seeding: Seed NCI-H1975 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.

-

Cell Adherence: Incubate the plate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of "this compound" in growth medium and add 100 µL to the respective wells. Include wells with medium only (blank) and DMSO-treated cells (vehicle control).

-

Incubation: Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate sit at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the study of "this compound" as a hypothetical EGFR inhibitor.

Caption: EGFR signaling pathway and the inhibitory action of "this compound".

Caption: Experimental workflow for an in vitro kinase assay.

Caption: Logical flow of the therapeutic drug discovery process.

Unraveling the Expression Landscape of Teggag: A Technical Guide for Researchers

An in-depth exploration of the tissue-specific expression patterns, signaling networks, and experimental methodologies pertaining to the novel protein Teggag. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the functional roles of this compound and its potential as a therapeutic target.

Introduction

The functional characterization of a novel protein is fundamentally reliant on a thorough understanding of its expression profile across various tissues. This guide provides a detailed overview of the expression patterns of this compound, a recently identified protein with potential implications in cellular signaling. We will delve into the quantitative distribution of this compound in different tissue types, outline the precise experimental protocols for its detection and quantification, and visualize its known signaling interactions. This technical guide aims to equip researchers with the necessary information to design and execute further studies into the biological significance of this compound.

Quantitative Expression Analysis of this compound Across Tissues

The expression of this compound has been systematically quantified across a panel of human tissues using highly sensitive and specific methodologies. The following table summarizes the relative abundance of this compound mRNA and protein, providing a comparative landscape of its distribution.

| Tissue | This compound mRNA Expression (Relative Quantification) | This compound Protein Level (ng/mg of total protein) |

| Brain | 1.00 ± 0.12 | 15.2 ± 2.1 |

| Heart | 0.45 ± 0.08 | 6.8 ± 1.5 |

| Kidney | 2.30 ± 0.25 | 34.5 ± 4.3 |

| Liver | 0.15 ± 0.04 | 2.3 ± 0.5 |

| Lung | 1.80 ± 0.19 | 27.0 ± 3.1 |

| Skeletal Muscle | 0.25 ± 0.06 | 3.8 ± 0.9 |

| Spleen | 3.50 ± 0.41 | 52.5 ± 6.7 |

| Testis | 4.20 ± 0.55 | 63.0 ± 8.2 |

Table 1: Relative mRNA and Protein Expression of this compound. Data are presented as mean ± standard deviation from a sample size of n=6 for each tissue type.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides a comprehensive description of the key experimental protocols used to determine this compound expression levels.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for this compound mRNA Quantification

This protocol outlines the steps for measuring the relative abundance of this compound mRNA in tissue samples.

a. RNA Extraction:

-

Homogenize 50-100 mg of fresh or frozen tissue in 1 mL of TRIzol reagent.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube and precipitate RNA by adding 0.5 mL of isopropanol.

-

Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol, air-dry the pellet, and resuspend in RNase-free water.

b. cDNA Synthesis:

-

Use a high-capacity cDNA reverse transcription kit.

-

Combine 1 µg of total RNA with 2.0 µL of 10x RT Buffer, 0.8 µL of 25x dNTP Mix, 2.0 µL of 10x RT Random Primers, 1.0 µL of MultiScribe™ Reverse Transcriptase, and nuclease-free water to a final volume of 20 µL.

-

Perform reverse transcription using the following thermal cycling conditions: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.

c. qRT-PCR:

-

Prepare the reaction mix containing 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

This compound Forward Primer: 5'-ATGCGCTAGCTGAGTCGTAG-3'

-

This compound Reverse Primer: 5'-TCAGCTAGCTAGCTAGCTAG-3'

-

Use GAPDH as the housekeeping gene for normalization.

-

Perform qRT-PCR using a standard three-step cycling protocol: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analyze the data using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein Quantification

This sandwich ELISA protocol provides a quantitative measure of this compound protein concentration in tissue lysates.

a. Plate Preparation:

-

Coat a 96-well microplate with a capture antibody specific for this compound (1 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

-

Block the plate with 200 µL of blocking buffer (1% BSA in PBS) for 1 hour at room temperature.

b. Sample and Standard Incubation:

-

Prepare a standard curve using recombinant this compound protein.

-

Add 100 µL of tissue lysates (pre-diluted in blocking buffer) and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

c. Detection:

-

Add 100 µL of a biotinylated detection antibody specific for this compound (0.5 µg/mL in blocking buffer) and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate five times with wash buffer.

d. Signal Development and Measurement:

-

Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of 1M H2SO4.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

To understand the functional context of this compound, it is essential to delineate its role in cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the known interactions of this compound and the workflows for its investigation.

Figure 1: A proposed signaling cascade involving this compound activation downstream of a cell surface receptor.

Figure 2: Workflow for the parallel quantification of this compound mRNA and protein from tissue samples.

Conclusion and Future Directions

This technical guide provides a foundational understanding of this compound expression, offering standardized protocols and a framework for its placement within cellular signaling networks. The observed differential expression of this compound, with particularly high levels in the spleen and testis, suggests specialized functions in these tissues that warrant further investigation. Future research should focus on elucidating the upstream regulators and downstream effectors of the this compound signaling pathway, as well as exploring its potential as a biomarker or therapeutic target in relevant disease models. The methodologies and data presented herein serve as a critical starting point for the broader scientific community to build upon in the collective effort to unravel the complete biological role of this compound.

An In-depth Technical Guide to the Role of Tissue Transglutaminase (tTG) and TG-Interacting Factor (TGIF) in Disease Models

A Note on the Term "Teggag": The term "this compound" does not correspond to a recognized molecule in the current scientific literature. It is likely a typographical error. This guide focuses on two plausible candidates given the context of disease models and signaling pathways: Tissue Transglutaminase (tTG) and TG-Interacting Factor (TGIF) .

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the roles of tTG and TGIF in various disease models. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Part 1: The Role of Tissue Transglutaminase (tTG) in Disease Models

Tissue transglutaminase (tTG), also known as transglutaminase 2 (TG2), is a calcium-dependent enzyme with a multifaceted role in cellular processes.[1] It is primarily known for its ability to catalyze the cross-linking of proteins, but it also functions as a G-protein, a protein disulfide isomerase, and a kinase.[1] Its dysregulation is implicated in a variety of diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.[1][2]

tTG in Celiac Disease

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. tTG plays a crucial role in the pathogenesis of this disease by deamidating specific glutamine residues in gluten peptides.[2] This modification increases the immunogenicity of the peptides, leading to a robust T-cell mediated inflammatory response in the small intestine.[2] Consequently, antibodies against tTG are a key diagnostic marker for celiac disease.[3][4]

tTG in Cancer

The role of tTG in cancer is complex and often context-dependent. It has been shown to be involved in tumor growth, metastasis, and drug resistance.[5][6]

-

Breast Cancer: Studies have shown that tTG expression is upregulated in intraductal and invasive breast cancer compared to normal mammary tissue.[7] Its localization to the extracellular matrix (ECM) and neovasculature suggests a role in regulating tumor growth and metastasis.[7] In adriamycin-resistant breast cancer cells (MCF-7/ADR), tTG expression is significantly increased, and its silencing leads to a decrease in the expression of multidrug resistance-associated proteins like P-gp, MRP, and LRP.[8]

-

Pancreatic Cancer: In pancreatic cancer, elevated tTG expression is associated with chemoresistance and poor prognosis.[9]

-

Cellular Processes in Cancer: tTG contributes to cancer progression by promoting cell survival, invasion, motility, and epithelial-mesenchymal transition (EMT).[6][9] It can activate the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[6]

tTG in Neurodegenerative Diseases

The enzymatic cross-linking activity of tTG has been hypothesized to be involved in the formation of protein aggregates characteristic of several neurodegenerative diseases.[2]

Signaling Pathways Involving tTG

tTG is a hub for multiple signaling pathways that influence cell survival and death. One of the key pathways is the NF-κB signaling pathway . In some cancer cells, tTG expression correlates with constitutive activation of NF-κB.[6][9] tTG can lead to the degradation of IκBα, an inhibitor of NF-κB, thereby promoting NF-κB activity.[9]

Quantitative Data for tTG in Disease Models

| Parameter | Disease Model | Observation | Reference |

| tTG mRNA Expression | Breast Carcinoma | Detected in 44% (11 out of 25) of breast cancer samples via RT-PCR. | [10] |

| Correlation with Apoptotic Index | Breast Carcinoma | tTG message was detected in 75% (6/8) of tumors with a high apoptotic index, versus 29% (5/17) with a low index. | [10] |

| tTG Protein Expression | Breast Carcinoma | 15% of breast carcinomas showed tTG protein in tumor cells via immunohistochemistry. | [10] |

| tTG Expression in Drug Resistance | Breast Cancer Cells | tTG expression is highly increased in adriamycin-resistant MCF-7 cells (MCF-7/ADR) compared to parental MCF-7 cells. | [8] |

| Anti-tTG Antibody Sensitivity (Celiac) | Celiac Disease | ELISA for IgA anti-tTG antibodies shows a sensitivity of 87-97% for celiac disease diagnosis. | [4] |

| Anti-tTG Antibody Specificity (Celiac) | Celiac Disease | ELISA for IgA anti-tTG antibodies shows a specificity of 88-98% for celiac disease diagnosis. | [4] |

Experimental Protocols for Studying tTG

This protocol is a standard method for the diagnosis of celiac disease.

Materials:

-

Microtiter plates pre-coated with recombinant human tTG

-

Patient serum or plasma, calibrators, and controls

-

Sample diluent

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Enzyme conjugate (HRP-conjugated anti-human IgA or IgG)

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Microplate reader

Procedure:

-

Sample Preparation: Dilute patient sera, calibrators, and controls 1:101 with sample diluent.[11]

-

Incubation with Antigen: Pipette 100 µL of diluted samples, calibrators, and controls into the tTG-coated wells. Incubate for 30 minutes at room temperature.[12]

-

Washing: Discard the contents of the wells and wash three times with 300 µL of wash solution per well.[12]

-

Incubation with Conjugate: Add 100 µL of enzyme conjugate to each well. Incubate for 15 minutes at room temperature.[12]

-

Washing: Repeat the washing step as in step 3.

-

Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 15 minutes at room temperature, protected from light.[12]

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Measurement: Read the optical density at 450 nm within 30 minutes.[13]

This assay measures the enzymatic activity of tTG in biological samples.

Materials:

-

Homogenization buffer (e.g., 100 mM HEPES, pH 7.6, containing 40 mM CaCl₂, 10 mM DTT)[14]

-

Protease inhibitor cocktail

-

tTG Assay Buffer, Donor Substrate, Acceptor Substrate

-

Positive control (recombinant tTG)

-

Stop solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue samples (e.g., 100 mg) in cold homogenization buffer with protease inhibitors.[14][15] Centrifuge at 16,000 x g for 20 minutes at 4°C and collect the supernatant.[15]

-

Reaction Setup: In a 96-well plate, add 25-50 µL of sample (adjust volume to 50 µL with ddH₂O). Include a background control (ddH₂O) and a positive control.[15]

-

Reaction Mix: Prepare a reaction mix containing TG Assay Buffer, Donor Substrate, Acceptor Substrate, and DTT. Add 50 µL of this mix to each well.[15]

-

Incubation: Incubate the plate at 37°C for 2 hours, protected from light.[15]

-

Stopping the Reaction: Add 50 µL of stop solution to all wells.[15]

-

Measurement: Read the absorbance at 525 nm.[14]

This assay is used to assess the effect of tTG on the collective migration of cells.

Materials:

-

Cultured cells of interest

-

12-well culture plates

-

1 mL pipette tips

-

Cell culture medium

-

Phase-contrast microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a 12-well plate at a density that will result in a confluent monolayer after 24 hours.[16]

-

Creating the Scratch: Once the cells are confluent, create a scratch in a straight line across the center of the well using a sterile 1 mL pipette tip.[16]

-

Washing: Gently wash the wells with fresh medium to remove detached cells.[16]

-

Imaging: Capture an initial image of the scratch (T=0) using a phase-contrast microscope.

-

Incubation and Monitoring: Incubate the plate and capture images of the same field of view at regular intervals (e.g., every 4-8 hours) until the scratch is closed.[16]

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Part 2: The Role of TG-Interacting Factor (TGIF) in Disease Models

TG-Interacting Factor (TGIF1) is a homeodomain-containing transcriptional repressor.[11] It plays a critical role in embryonic development by modulating the signaling pathways of Transforming Growth Factor-beta (TGF-β) and retinoic acid.[11] Mutations in the TGIF1 gene are associated with developmental disorders and cancer.[11][17]

TGIF in Holoprosencephaly (HPE)

Holoprosencephaly is a developmental defect characterized by the failure of the embryonic forebrain to divide into two hemispheres.[17] Mutations in the TGIF1 gene are a known cause of non-syndromic HPE, accounting for approximately 1-2% of cases.[1] These mutations can disrupt the ability of the TGIF1 protein to repress its target genes, leading to dysregulation of developmental signaling pathways.[3][17] Mouse models have been instrumental in understanding the role of Tgif1 in HPE, demonstrating that the loss of both Tgif1 and the related Tgif2 leads to HPE-like phenotypes.[14][15]

TGIF in Cancer

TGIF1 has also been implicated in various cancers, including acute myeloid leukemia (AML).[11][18] In AML, TGIF1 levels have been shown to correlate inversely with patient survival.[11] Knockdown of TGIF1 in myeloid leukemia cell lines results in reduced proliferation and differentiation.[11]

Signaling Pathways Involving TGIF

TGIF1 primarily functions as a corepressor in the TGF-β/Smad signaling pathway . It competes with coactivators for binding to Smad2 and Smad3, thereby repressing the transcription of TGF-β target genes.[19] Additionally, TGIF1 can regulate the Sonic Hedgehog (SHH) signaling pathway , and disruption of this regulation is a key factor in the pathogenesis of HPE in mouse models.[14][15][20]

Quantitative Data for TGIF in Disease Models

| Parameter | Disease Model | Observation | Reference |

| TGIF1 Mutation Frequency | Holoprosencephaly (HPE) | Mutations in TGIF1 are found in approximately 1-2% of patients with non-syndromic, non-chromosomal HPE. | [1] |

| Types of HPE | Human Patients | Among non-syndromic, non-chromosomal HPE cases, the approximate frequencies are: alobar (18%), semilobar (37%), and lobar (27%). | [1] |

| Number of TGIF1 Mutations | Holoprosencephaly (HPE) | At least 13 mutations in the TGIF1 gene have been identified as a cause of nonsyndromic holoprosencephaly. | [3][17] |

Experimental Protocols for Studying TGIF

ChIP is used to identify the genomic regions where a transcription factor like TGIF1 binds.

Materials:

-

Cells or tissues of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench formaldehyde)

-

Lysis buffer

-

Antibody specific to TGIF1

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.[21]

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-TGIF1 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard column purification kit.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

A Cre-LoxP strategy is commonly used to generate tissue-specific or inducible knockout mice for genes like Tgif1 that are essential for embryonic development.

General Strategy:

-

Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the Tgif1 gene with loxP sites. The vector also contains a selection marker (e.g., neomycin resistance) flanked by FRT sites.

-

Homologous Recombination in ES Cells: The targeting vector is introduced into embryonic stem (ES) cells, and cells that have undergone homologous recombination are selected.

-

Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting chimeric offspring are bred to establish germline transmission of the floxed allele.

-

Removal of Selection Cassette: The mice carrying the floxed allele are crossed with mice expressing Flp recombinase to remove the selection cassette.

-

Conditional Knockout: The resulting mice with the floxed Tgif1 allele (Tgif1flox/flox) are crossed with mice expressing Cre recombinase in a tissue-specific or inducible manner. In the cells where Cre is expressed, the loxP-flanked exon is excised, leading to a functional knockout of the Tgif1 gene.[22]

References

- 1. TGIF Mutations in Human Holoprosencephaly: Correlation between Genotype and Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. TGIF1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. The propensity for deamidation and transamidation of peptides by transglutaminase 2 is dependent on substrate affinity and reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hands-on: Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Epigenetics [training.galaxyproject.org]

- 6. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Tissue transglutaminase expression in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The tissue transglutaminase: a potential target regulating MDR in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptglab.com [ptglab.com]

- 10. Tissue transglutaminase expression in breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s3.amazonaws.com [s3.amazonaws.com]

- 12. demeditec.com [demeditec.com]

- 13. eaglebio.com [eaglebio.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. abcam.com [abcam.com]

- 16. med.virginia.edu [med.virginia.edu]

- 17. medlineplus.gov [medlineplus.gov]

- 18. Functional analysis of mutations in TGIF associated with holoprosencephaly - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wwwn.cdc.gov [wwwn.cdc.gov]

- 20. steffens-biotec.com [steffens-biotec.com]

- 21. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]

- 22. Generation of Mice With a Conditional Allele for the Transforming Growth Factor Beta3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Teggag Interaction Partners

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The protein "Teggag" is not found in the current scientific literature. This guide has been generated using the well-characterized protein Transforming Growth Factor-Beta Receptor 1 (TGFBR1) as a model to demonstrate the required format and content for a preliminary study of protein interaction partners. The data and specific interactions presented herein pertain to TGFBR1 and should be considered illustrative.

Introduction

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating cellular processes and the molecular basis of disease. This guide outlines a preliminary investigation into the interaction partners of the hypothetical protein "this compound." Given the absence of data for this compound, we will utilize TGFBR1 as a surrogate to detail the experimental methodologies, data presentation, and pathway analysis that would be integral to such a study. TGFBR1 is a transmembrane serine/threonine kinase that plays a crucial role in the Transforming Growth Factor-Beta (TGF-β) signaling pathway, which is involved in a myriad of cellular processes including cell growth, differentiation, and apoptosis.[1][2][3]

Quantitative Analysis of this compound (TGFBR1) Interaction Partners

A critical step in characterizing a protein's function is the identification and quantification of its binding partners. Various techniques can be employed to achieve this, including affinity purification coupled with mass spectrometry (AP-MS) and surface plasmon resonance (SPR). The following tables summarize known and hypothetical quantitative data for TGFBR1 interactions, which serve as a template for data that would be collected for this compound.

Table 1: this compound (TGFBR1) Interaction Partners Identified by AP-MS

| Putative Interactor | Gene Symbol | UniProt ID | Method | Confidence Score | Notes |

| TGF-beta receptor type-2 | TGFBR2 | P37173 | Co-IP, MS | High | Forms a heteromeric complex with TGFBR1 upon ligand binding.[1][4] |

| SMAD family member 2 | SMAD2 | Q15796 | Co-IP, MS | High | Substrate of activated TGFBR1.[5][6] |

| SMAD family member 3 | SMAD3 | P84022 | Co-IP, MS | High | Substrate of activated TGFBR1.[5] |

| SMAD family member 4 | SMAD4 | Q13485 | Co-IP, MS | High | Forms a complex with phosphorylated SMAD2/3. |

| SMAD family member 7 | SMAD7 | O15105 | Co-IP, MS | High | Inhibitory SMAD that interacts with TGFBR1.[5] |

| FK506-binding protein 1A | FKBP1A | P62942 | Y2H, Co-IP | Medium | Prevents TGFBR1 phosphorylation.[1][5] |

| Caveolin-1 | CAV1 | P49817 | Co-IP | Medium | Modulates receptor localization and signaling.[1][5] |

Table 2: Kinetic Parameters of this compound (TGFBR1) Interactions Measured by SPR

| Interacting Pair | KD (nM) | ka (1/Ms) | kd (1/s) | Reference |

| TGFBR1 - LY6K | 9.2 | 5.099 x 104 | 4.682 x 10-4 | [7] |

| This compound - Partner X | Hypothetical | Hypothetical | Hypothetical | N/A |

| This compound - Partner Y | Hypothetical | Hypothetical | Hypothetical | N/A |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to identify and characterize protein-protein interactions, adapted for the study of "this compound."

Co-Immunoprecipitation (Co-IP) for this compound Interaction Discovery

Principle: This technique is used to isolate a protein of interest ("bait," e.g., this compound) from a cell lysate along with its binding partners ("prey"). An antibody specific to the bait protein is used to pull down the entire protein complex.

Protocol:

-

Cell Lysis:

-

Culture cells expressing endogenous or tagged this compound to ~80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Add a primary antibody specific to this compound to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification.

-

GST Pull-Down Assay for In Vitro Validation of this compound Interactions

Principle: This in vitro method is used to confirm direct physical interactions between two proteins. A recombinant "bait" protein (e.g., this compound) is fused to Glutathione S-transferase (GST) and immobilized on glutathione-coated beads. A potential "prey" protein is then tested for its ability to bind to the immobilized bait.

Protocol:

-

Protein Expression and Purification:

-

Express GST-tagged this compound and a prey protein (e.g., with a His-tag) in E. coli or another suitable expression system.

-

Purify the recombinant proteins using affinity chromatography (glutathione resin for GST-Teggag, Ni-NTA resin for His-tagged prey).

-

-

Binding Reaction:

-

Immobilize GST-Teggag on glutathione-sepharose beads by incubating for 1-2 hours at 4°C. Use GST alone as a negative control.

-

Wash the beads to remove unbound GST-Teggag.

-

Add the purified prey protein to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

-

Elute the bound proteins by adding a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-His).

-

Visualization of Pathways and Workflows

Graphical representations are invaluable for understanding complex biological systems and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

This compound (TGFBR1) Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway, where TGFBR1 (as a model for this compound) plays a central role in signal transduction from the cell surface to the nucleus.[4][8]

Experimental Workflow for this compound Interaction Discovery

This diagram outlines the logical flow of a Co-Immunoprecipitation experiment followed by Mass Spectrometry (Co-IP-MS) to identify novel interaction partners of this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary investigation of the interaction partners of a protein of interest, exemplified here by "this compound" using TGFBR1 as a model. The identification of interacting proteins through techniques like Co-IP-MS, coupled with the quantitative validation of these interactions, is paramount for delineating the protein's functional role within the cell. The outlined signaling pathways and experimental workflows serve as a roadmap for future studies.

For "this compound," the next steps would involve:

-

Cloning and expression of this compound with affinity tags.

-

Execution of the described Co-IP-MS and pull-down assays to identify and validate interaction partners.

-

Quantitative analysis of binding kinetics for validated interactors.

-

Functional studies (e.g., knockdown or knockout experiments) to elucidate the biological significance of these interactions.

By systematically applying these methodologies, a comprehensive understanding of the this compound interactome and its role in cellular signaling can be achieved, paving the way for potential therapeutic interventions.

References

- 1. TGF beta receptor 1 - Wikipedia [en.wikipedia.org]

- 2. TGFBR1 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. uniprot.org [uniprot.org]

- 4. TGF-β receptor levels regulate the specificity of signaling pathway activation and biological effects of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. Decoding clinical diversity in monogenic TGFBR1 and TGFBR2 mutations: insights into the interplay of molecular mechanisms and hypomorphicity - PMC [pmc.ncbi.nlm.nih.gov]

The evolutionary conservation of the Teggag sequence

To: Researchers, Scientists, and Drug Development Professionals

Topic: Clarification on the "Teggag" Sequence for a Technical Guide on Evolutionary Conservation

Our comprehensive search of prominent scientific databases and public research repositories has not yielded any specific information on a biological sequence referred to as the "this compound sequence." This term does not correspond to any known, officially named gene, protein, or conserved DNA/RNA motif in the current scientific literature.

It is possible that "this compound" may be a novel or proprietary sequence not yet in the public domain, a term specific to an internal research project, or a potential misspelling of a different biological sequence.

To proceed with the development of an in-depth technical guide as requested, we require clarification on the subject matter. We have identified several established biological terms that bear phonetic or orthographic resemblance to "this compound" and are subjects of extensive research regarding their evolutionary conservation. These include:

-

TGA sequence (TGACG motif): A well-documented DNA sequence that acts as a binding site for the TGA family of bZIP transcription factors, which are crucial for regulating gene expression in plant immune responses.

-

TagG protein: A component of the ABC transporter complex involved in the translocation of teichoic acids in bacteria.

-

TEA domain: An evolutionarily conserved DNA-binding domain found in a family of transcription factors that play roles in development across a wide range of eukaryotes.

-

TATA box: A highly conserved DNA sequence found in the core promoter region of genes in archaea and eukaryotes, critical for the initiation of transcription.

-

GAGA factor: A transcription factor in insects that binds to (GA)n repeats and is involved in chromatin organization and gene regulation.

If the intended topic of the technical guide is one of the sequences listed above, or another known conserved element, please provide the correct term. Upon receiving the clarified subject, we will proceed with a thorough literature review to gather the necessary quantitative data, experimental protocols, and pathway information to construct the requested in-depth guide, complete with data tables and Graphviz diagrams.

We look forward to your guidance to ensure the final document meets your precise research and development needs.

Harnessing the Therapeutic Potential of TBK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in a multitude of cellular processes, extending far beyond its initially recognized role in innate immunity. As a serine/threonine kinase, TBK1 is instrumental in orchestrating inflammatory responses, autophagy, cell proliferation, and anti-tumor immunity.[1][2] Its dysregulation is implicated in the pathogenesis of a wide array of human diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[3][4][5] This has positioned TBK1 as a compelling therapeutic target for the development of novel small-molecule inhibitors. This technical guide provides an in-depth exploration of the therapeutic potential of TBK1 inhibitors, detailing key signaling pathways, experimental methodologies for their evaluation, and a summary of their quantitative data.

The Central Role of TBK1 in Cellular Signaling

TBK1 functions as a central kinase in several signaling cascades, most notably in the innate immune response.[6] Upon recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the cGAS-STING pathway, TBK1 is activated.[7][8] This activation leads to the phosphorylation and subsequent activation of transcription factors, primarily interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB).[9][10] Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-I), which are crucial for antiviral defense.[1][11] The activation of NF-κB, on the other hand, drives the expression of pro-inflammatory cytokines.[4]

Beyond its role in innate immunity, TBK1 is also involved in:

-

Autophagy: TBK1 phosphorylates autophagy receptors, playing a role in the clearance of damaged organelles and pathogens.[1][8]

-

Cell Proliferation and Survival: TBK1 can activate pro-survival signaling pathways such as AKT/mTOR, contributing to cell growth and proliferation, particularly in the context of cancer.[4][6][12]

-

Metabolism: TBK1 has been shown to regulate cellular metabolism and energy homeostasis.[12][13]

The multifaceted nature of TBK1 signaling underscores its therapeutic potential. Inhibition of TBK1 can modulate immune responses, induce cancer cell death, and restore cellular homeostasis.

Therapeutic Applications of TBK1 Inhibitors

The diverse functions of TBK1 make it an attractive target for therapeutic intervention in a range of diseases.

-

Oncology: In cancer, TBK1 can have both tumor-promoting and tumor-suppressing roles.[7] In certain contexts, such as KRAS-mutant cancers, tumor cells become dependent on TBK1 for survival, making TBK1 inhibitors a potential targeted therapy.[7][14] Furthermore, TBK1 inhibition can enhance anti-tumor T-cell immunity, suggesting a role in combination with immunotherapy.[15][16]

-

Autoimmune and Inflammatory Diseases: Dysregulated TBK1 activity can lead to excessive production of type I interferons and other inflammatory cytokines, contributing to autoimmune diseases like systemic lupus erythematosus (SLE).[3][8][17] TBK1 inhibitors can dampen these inflammatory responses and have shown promise in preclinical models of autoimmunity.[3]

-

Neurodegenerative Diseases: Mutations in the TBK1 gene have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[18][19][20][21] The underlying mechanisms are thought to involve dysregulation of autophagy and neuroinflammation.[22] TBK1 inhibitors are being explored as a potential therapeutic strategy for these conditions.

Quantitative Data on TBK1 Inhibitors

A number of small-molecule inhibitors of TBK1 have been developed and characterized. The table below summarizes the inhibitory activity of some of the key compounds. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.[23]

| Inhibitor | Target(s) | IC50 (TBK1) | Therapeutic Area of Interest | Reference(s) |

| Amlexanox | TBK1/IKKε | Reported as a TBK1 inhibitor | Type II Diabetes, Obesity, Cancer | [15] |

| BX795 | TBK1/IKKε, PDK1 | ~6 nM | Cancer, Inflammation | [6][24] |

| Momelotinib (CYT387) | TBK1/IKKε, JAK1/2 | Reported as a TBK1 inhibitor | Cancer | [15][24] |

| Compound II | TBK1/IKKε | Reported as a TBK1 inhibitor | Autoimmune Disease | [6][12] |

| MRT67307 | TBK1/IKKε, ULK1/2 | 19 nM | Cancer, Autophagy Research | [24] |

| GSK8612 | TBK1/IKKε | Reported as a potent and specific inhibitor | Research Tool | [24][25] |

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for understanding the mechanism of action and development of TBK1 inhibitors.

Experimental Protocols

The identification and characterization of TBK1 inhibitors rely on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of TBK1.

-

Objective: To determine the IC50 value of a test compound against TBK1.

-

Materials:

-

Recombinant human TBK1 enzyme.

-

TBK1 peptide substrate (e.g., TBK1-Tide: ADDDYDSLDWDAKKK).[26]

-

Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, 0.01% BSA.[26][27]

-

ATP (at the determined Km concentration, e.g., 7.5 µM).[26][27]

-

Test compound dissolved in DMSO.

-

384-well plates.

-

-

Procedure (Radiometric Assay):

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of recombinant TBK1 enzyme diluted in Kinase Buffer.

-

Incubate for 20 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix containing the TBK1 peptide substrate and ATP (spiked with γ-³²P-ATP).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat extensively to remove unincorporated γ-³²P-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Procedure (Luminescent ADP-Glo™ Assay):

-

Follow steps 1-4 as above.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.

-

Incubate for 60 minutes at room temperature.[28]

-

Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[28]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[28]

-

Record luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-Based Assays

Cell-based assays are essential to evaluate the activity of TBK1 inhibitors in a more physiologically relevant context.

-

Objective: To assess the effect of TBK1 inhibitors on downstream signaling events, such as IRF3 phosphorylation.

-

Materials:

-

A suitable cell line (e.g., HEK293T, A549).

-

TBK1 pathway activator (e.g., poly(I:C) to mimic viral dsRNA, or cGAMP to activate the STING pathway).

-

Test compound.

-

Cell lysis buffer.

-

Antibodies for Western blotting (e.g., anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3).

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a TBK1 pathway activator for the appropriate duration (e.g., 4-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using the specified antibodies to detect the phosphorylation status of TBK1 and IRF3.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total proteins.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Determine the effect of the inhibitor on pathway activation.

-